CDKL5/GSK3-IN-1

Description

Properties

IUPAC Name |

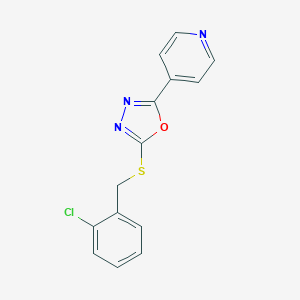

2-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-12-4-2-1-3-11(12)9-20-14-18-17-13(19-14)10-5-7-16-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPGWHXDJJYISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CDKL5/GSK3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the dual-specificity kinase inhibitor, CDKL5/GSK3-IN-1 (also referred to as SGC-CDKL5/GSK3-1 or compound 2). This potent and cell-active chemical probe was developed from an AT-7519 analog scaffold and demonstrates exceptional selectivity for Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase-3 alpha and beta (GSK3α/β).[1][2][3] This document details the inhibitor's target engagement and downstream signaling effects, supported by quantitative data from biochemical and cellular assays. Furthermore, it provides detailed experimental protocols for the key assays utilized in its characterization and presents signaling pathway diagrams generated using the DOT language for clarity and reproducibility. A structurally similar analog that is inactive against CDKL5 and GSK3 serves as a negative control for these studies.[3]

Introduction

Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine/threonine kinase predominantly expressed in the brain and is crucial for neuronal development, including proliferation, morphogenesis, and survival.[4] Mutations in the CDKL5 gene are linked to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[4] Glycogen Synthase Kinase-3 (GSK3), with its isoforms GSK3α and GSK3β, is a key regulator in a multitude of cellular processes.[5] Notably, there is significant crosstalk between the CDKL5 and GSK3 signaling pathways; loss of CDKL5 function can lead to increased GSK3β activity, contributing to neuronal maturation deficits and apoptosis.[4][6] This has positioned dual inhibition of CDKL5 and GSK3 as a potential therapeutic strategy. This compound has emerged as a critical tool to investigate the downstream biological consequences of simultaneously inhibiting these two kinases.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the active sites of both CDKL5 and GSK3 kinases.[6] Its dual inhibitory action allows for the modulation of signaling pathways regulated by both kinases. The primary mechanism involves preventing the phosphorylation of downstream substrates, thereby altering their activity and subsequent cellular processes.

Downstream Signaling Pathways

Inhibition of CDKL5 by this compound has been shown to disrupt the phosphorylation of its known substrate, the microtubule-associated protein EB2.[6] Specifically, treatment of primary rat cortical neurons with the inhibitor leads to a dose-dependent reduction in the phosphorylation of EB2 at serine 222.[6]

Simultaneously, the inhibition of GSK3α/β by this compound affects the Wnt/β-catenin signaling pathway. GSK3 is a key component of the β-catenin destruction complex. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation, and subsequent translocation to the nucleus to regulate gene expression. This is evidenced by a dose-dependent decrease in phospho-β-catenin levels in neuronal cells treated with the inhibitor.[2][6]

Furthermore, loss of CDKL5 has been linked to altered AKT/GSK3β signaling.[6] The dual inhibition by this compound can, therefore, correct for the abnormal GSK3β activation observed in CDKL5-deficient models.[6]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Cellular Target Engagement of this compound

| Target | Assay Type | IC50 (nM) | Cell Line (for cellular assays) |

| CDKL5 | Split Luciferase Binding Assay | 6.5 | - |

| CDKL5 | NanoBRET Target Engagement | 3.5 | HEK293 |

| GSK3α | Radiometric Enzymatic Assay | 4.0 | - |

| GSK3α | NanoBRET Target Engagement | 10 | HEK293 |

| GSK3β | Radiometric Enzymatic Assay | 9.0 | - |

| GSK3β | NanoBRET Target Engagement | 35 | HEK293 |

Data compiled from multiple sources.[4]

Table 2: Selectivity Profile of this compound

| Off-Target Kinase | Assay Type | IC50 (nM) | Selectivity Window (vs. GSK3β) |

| CDK16 | Radiometric Enzymatic Assay | 590 | 65-fold |

| CDK16 | NanoBRET Target Engagement | 1900 | ~54-fold (vs. GSK3β NanoBRET) |

The selectivity of this compound was assessed against a panel of 403 wild-type kinases, with only a few kinases showing significant inhibition.[3]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: CDKL5 and GSK3 Signaling Pathways

Caption: Dual inhibition of CDKL5 and GSK3 by this compound.

Diagram 2: Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing the dual kinase inhibitor.

Detailed Experimental Protocols

In Vitro Radiometric Kinase Assay (for GSK3α/β)

This protocol is adapted from standard radiometric assay procedures used for kinase inhibitor profiling.[7]

-

Reaction Setup: Prepare a reaction mixture containing the specific GSK3 isoform (GSK3α or GSK3β), a suitable peptide substrate (e.g., a derivative of glycogen synthase), and the kinase reaction buffer (typically containing MgCl2 and ATP).

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure robust activity.[7]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[7]

-

Termination and Spotting: Stop the reaction and spot the mixture onto phosphocellulose paper (e.g., P81). The phosphorylated peptide substrate will bind to the paper.[7]

-

Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.

-

Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Cellular Assay (for CDKL5, GSK3α, and GSK3β)

This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.[8][9]

-

Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase (CDKL5, GSK3α, or GSK3β) fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well or 384-well white assay plate.

-

Compound and Tracer Addition: Add a titration of the test compound (this compound) to the cells. Then, add the specific NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to the kinase of interest.

-

Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium within the cells.[9]

-

Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

-

BRET Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc® luciferase, ~450 nm) and one for the acceptor (tracer, ~610 nm) using a plate reader equipped with appropriate filters.[9]

-

Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET ratio. Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.

Western Blot Analysis of Downstream Signaling in Primary Neurons

This protocol outlines the general steps for analyzing the phosphorylation status of CDKL5 and GSK3 substrates.[10][11]

-

Cell Culture and Treatment: Culture primary rat cortical neurons and treat them with a dose range of this compound or vehicle control for a specified time (e.g., 1 hour).[6]

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST), to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., anti-phospho-EB2 (Ser222), anti-phospho-β-catenin) and the total protein as a loading control (e.g., anti-total EB2, anti-total β-catenin, or a housekeeping protein like tubulin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated or fluorescent secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate or by imaging the fluorescence.

-

Quantification and Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation upon inhibitor treatment.

Conclusion

This compound is a highly potent and selective dual inhibitor of CDKL5 and GSK3α/β. Its mechanism of action involves the direct inhibition of the kinase activity of its targets, leading to the modulation of key downstream signaling pathways involved in neuronal function and development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the roles of CDKL5 and GSK3 in health and disease, as well as for professionals in the field of drug development seeking to design novel therapeutics targeting these kinases. The use of this chemical probe, in conjunction with its negative control, will continue to illuminate the complex biology regulated by these important kinases.

References

- 1. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]

- 4. eubopen.org [eubopen.org]

- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 6. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 9. eubopen.org [eubopen.org]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Role of the Dual-Specificity Kinase Inhibitor CDKL5/GSK3-IN-1 in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) are pivotal serine/threonine kinases that orchestrate a multitude of processes essential for proper neuronal development. Dysregulation of their signaling pathways is implicated in severe neurodevelopmental disorders. This technical guide provides an in-depth overview of the interplay between CDKL5 and GSK3, and the therapeutic potential of a potent and selective dual inhibitor, herein referred to as CDKL5/GSK3-IN-1 (also described in literature as compound 2 or SGC-CDKL5/GSK3-1). We will explore its mechanism of action, its impact on neuronal function, and provide detailed experimental protocols for its characterization.

Introduction: The Critical Roles of CDKL5 and GSK3 in the Developing Brain

CDKL5: A Master Regulator of Neuronal Maturation

CDKL5 is a crucial kinase for brain development and function.[1] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a rare and severe neurodevelopmental condition characterized by early-onset epilepsy and profound intellectual disability.[1] The CDKL5 protein is involved in a wide array of cellular processes, including:

-

Neuronal Signaling and Synaptic Development: CDKL5 plays a role in the formation and maturation of synapses, the crucial communication junctions between neurons.[1]

-

Gene Expression Regulation: It influences the expression of genes vital for neuronal function.[1]

-

Cytoskeletal Dynamics: CDKL5 is implicated in regulating the neuronal cytoskeleton, which is essential for neuronal migration, axon guidance, and dendritic arborization.

GSK3: A Key Modulator of Neuronal Proliferation and Polarity

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and highly conserved serine/threonine kinase with two isoforms, GSK3α and GSK3β. It is a key regulator in numerous signaling pathways that are fundamental to the development of the nervous system.[2][3][4][5][6][7] GSK3's functions in neuronal development include:

-

Neural Progenitor Self-Renewal and Neurogenesis: GSK3 activity is critical in controlling the proliferation and differentiation of neural stem cells.[2]

-

Neuronal Migration and Polarity: It plays a pivotal role in guiding newly formed neurons to their correct locations in the brain and in establishing the distinct axonal and dendritic compartments.[2][3][4][5][6][7]

-

Axon Growth and Synaptic Development: GSK3 influences the growth of axons and the formation of synapses.[2]

The Interplay between CDKL5 and GSK3 Signaling

Recent evidence has illuminated a critical functional link between CDKL5 and GSK3 signaling pathways. Loss of CDKL5 function, as seen in CDD, leads to the hyperactivation of GSK3β.[8] This aberrant GSK3β activity is thought to contribute significantly to the neuronal deficits observed in CDD.[8] This finding has paved the way for a novel therapeutic strategy: the dual inhibition of both CDKL5 (to potentially compensate for its loss of function through downstream effects) and GSK3.

This compound: A Potent Dual Inhibitor

This compound is a small molecule inhibitor designed to potently and selectively target both CDKL5 and GSK3α/β.[9] Its dual-action mechanism is based on the hypothesis that simultaneously modulating both kinases could offer a more effective therapeutic approach for neurodevelopmental disorders like CDD than targeting either kinase alone. A structurally similar analog, which does not bind to CDKL5 but retains GSK3 inhibitory activity, serves as a valuable negative control for dissecting the specific contributions of CDKL5 inhibition.[9]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and In-Cell Potency of this compound and its Negative Control

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | CDKL5 | NanoBRET | 3.5[10] |

| CDKL5 | Split Luciferase | 6.5[10] | |

| GSK3α | Enzymatic | 4.0[10] | |

| GSK3β | Enzymatic | 9.0[10] | |

| GSK3α | NanoBRET | 10[10] | |

| GSK3β | NanoBRET | 35[10] | |

| Negative Control | CDKL5 | NanoBRET | 1400[11] |

| GSK3α | NanoBRET | 3.9 | |

| GSK3β | NanoBRET | 24 |

Table 2: Effects of this compound on Downstream Signaling in Primary Cortical Neurons

| Compound | Target Pathway | Measured Endpoint | Concentration | Effect |

| This compound | CDKL5 Signaling | p-EB2 (S222) levels | 5 nM - 5 µM | Dose-dependent decrease[11][12][13] |

| GSK3 Signaling | p-β-catenin (S33/37/T41) levels | 5 nM - 50 µM | Dose-dependent decrease[11][12][13] | |

| Negative Control | CDKL5 Signaling | p-EB2 (S222) levels | 5 µM | Decrease[11][12][13] |

| GSK3 Signaling | p-β-catenin (S33/37/T41) levels | 5 nM - 50 µM | Dose-dependent decrease[11][12][13] |

Signaling Pathways and Experimental Workflows

The CDKL5 and GSK3 Signaling Network in Neuronal Development

The following diagram illustrates the interconnected signaling pathways of CDKL5 and GSK3, highlighting key downstream effectors involved in neuronal development.

Caption: A simplified signaling network illustrating the roles of CDKL5 and GSK3 in neuronal development.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for evaluating the efficacy and mechanism of action of this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

In-Cell Target Engagement: CDKL5 NanoBRET™ Assay

This protocol is for determining the intracellular IC50 of a test compound against CDKL5.

Materials:

-

HEK293 cells

-

NanoLuc®-CDKL5 Fusion Vector

-

Transfection Carrier DNA

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer K-11[14]

-

Test compound (this compound)

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

96-well or 384-well white assay plates

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-CDKL5 Fusion Vector and Transfection Carrier DNA at a 1:9 ratio.

-

Culture transfected cells for approximately 18-24 hours.

-

-

Cell Plating:

-

Trypsinize and resuspend the transfected cells in Opti-MEM.

-

Seed the cells into the wells of a white assay plate.

-

-

Compound and Tracer Addition:

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.

-

Measure the BRET signal on a luminometer capable of reading dual-filtered luminescence (e.g., 450 nm and 610 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission/donor emission).

-

Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

-

Western Blotting for Phospho-GSK3β (Ser9)

This protocol is for assessing the inhibition of GSK3β activity in neuronal lysates.

Materials:

-

Primary cortical or hippocampal neurons

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Mouse anti-total GSK3β

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture primary neurons to the desired density.

-

Treat the neurons with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane and reprobe with antibodies for total GSK3β and a loading control to normalize the data.

-

Immunocytochemistry for PSD-95 in Cultured Neurons

This protocol is for visualizing and quantifying postsynaptic densities in cultured neurons.

Materials:

-

Cultured hippocampal or cortical neurons on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies:

-

Alexa Fluor-conjugated secondary antibodies (e.g., anti-mouse and anti-chicken)

-

Mounting medium with DAPI

Procedure:

-

Cell Treatment and Fixation:

-

Treat cultured neurons with this compound for the desired duration.

-

Rinse the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[16]

-

-

Permeabilization and Blocking:

-

Antibody Incubation:

-

Mounting and Imaging:

-

Wash the cells with PBS and mount the coverslips onto slides using mounting medium containing DAPI.

-

Image the cells using a confocal microscope.

-

-

Image Analysis:

-

Quantify the number and density of PSD-95-positive puncta along MAP2-positive dendrites using image analysis software.

-

Behavioral Analysis in Cdkl5 Knockout Mice

A comprehensive battery of behavioral tests can be used to assess the in vivo efficacy of this compound in a Cdkl5 knockout mouse model.

Experimental Animals:

Behavioral Tests:

-

Neurological Screen: A general assessment of health, reflexes, and basic neurological functions.[17][18]

-

Rotarod Test: To assess motor coordination and balance.[17]

-

Light/Dark Transition Test: To measure anxiety-like behavior.[17]

-

Open Field Test: To evaluate locomotor activity and anxiety.[17]

-

Elevated Plus Maze: Another test for anxiety-like behavior.[17]

-

Contextual and Cued Fear Conditioning: To assess fear-related learning and memory.[17]

-

Barnes Maze or Morris Water Maze: To evaluate spatial learning and memory.[17]

General Procedure:

-

Animal Dosing: Administer this compound or vehicle to the mice according to the study design (e.g., daily intraperitoneal injections).

-

Behavioral Testing: Conduct the battery of behavioral tests, ensuring proper habituation and control for environmental factors.

-

Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of treated and untreated knockout mice with wild-type controls.

Conclusion

The dual-specificity inhibitor this compound represents a promising therapeutic agent for neurodevelopmental disorders associated with CDKL5 deficiency. Its ability to potently and selectively modulate both CDKL5 and GSK3 signaling pathways offers a novel approach to correcting the underlying molecular pathology. The experimental protocols detailed in this guide provide a framework for the rigorous preclinical evaluation of this and similar compounds, paving the way for the development of new treatments for these devastating disorders.

References

- 1. Straightforward and rapid method for detection of cyclin-dependent kinase-like 5 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]

- 4. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Functions of GSK-3 Signaling in Development of the Nervous System [frontiersin.org]

- 6. Role of GSK3 Signaling in Neuronal Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.de [promega.de]

- 15. carnabio.com [carnabio.com]

- 16. Immunocytochemistry for PSD95/MAP2 staining [bio-protocol.org]

- 17. Comprehensive behavioral analysis of the Cdkl5 knockout mice revealed significant enhancement in anxiety- and fear-related behaviors and impairment in both acquisition and long-term retention of spatial reference memory | PLOS One [journals.plos.org]

- 18. Comprehensive behavioral analysis of the Cdkl5 knockout mice revealed significant enhancement in anxiety- and fear-related behaviors and impairment in both acquisition and long-term retention of spatial reference memory - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of CDKL5 and GSK3: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the core downstream signaling pathways of Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3). It is intended for researchers, scientists, and drug development professionals working to understand the intricate molecular mechanisms governed by these two critical kinases and their implications in neuronal function and disease.

Introduction to CDKL5 and GSK3

Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine/threonine protein kinase crucial for proper brain development and function.[1][2] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy and profound developmental impairments.[1][2] The CDKL5 protein is highly expressed in the brain, particularly in the forebrain, and plays a significant role in neuronal morphogenesis, synapse stability, and microtubule dynamics.[3][4][5]

Glycogen Synthase Kinase 3 (GSK3) is another ubiquitously expressed and highly conserved serine/threonine kinase with two isoforms in mammals, GSK3α and GSK3β.[6][7] GSK3 is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell development, and gene transcription.[7] In the nervous system, GSK3 is central to neural development, influencing neurogenesis, neuronal migration, and polarization.[6][8][9][10] Dysregulation of GSK3 activity has been implicated in various neurological and psychiatric disorders.[9][10]

Recent research has highlighted a significant interplay between CDKL5 and GSK3 signaling, with evidence suggesting that loss of CDKL5 function leads to increased GSK3β activity.[11][12] This connection opens new avenues for therapeutic interventions in CDKL5 Deficiency Disorder by targeting the downstream effects of GSK3.

Downstream Signaling Pathway of CDKL5

The primary function of CDKL5 is to phosphorylate target proteins, thereby regulating their activity and function. The consensus phosphorylation motif for CDKL5 has been identified as [R-P-X-S/T-A/P/G/S], where 'S/T' is the phosphorylation site.[1]

Key CDKL5 Substrates and their Functions:

Several key substrates of CDKL5 have been identified, primarily involved in cytoskeletal regulation and synaptic function.

-

Microtubule-Associated Proteins (MAPs): CDKL5 directly phosphorylates microtubule-associated proteins, including MAP1S and EB2 (also known as MAPRE2), which are crucial for regulating microtubule dynamics.[5][13] This function is vital for neuronal migration, dendritic arborization, and axonal outgrowth.[3][5]

-

Synaptic Proteins: CDKL5 has been shown to interact with and phosphorylate proteins involved in synapse formation and stability, such as Amphiphysin 1 and NGL-1.[14] This highlights its role in maintaining proper synaptic structure and function.

-

Other Substrates: Additional putative substrates include CEP131 and DLG5, which are involved in centrosome and cilia function.[15]

The phosphorylation of these substrates by CDKL5 is essential for maintaining the intricate architecture and functionality of neurons.

Quantitative Data on CDKL5 Substrates

| Substrate | Phosphorylation Site | Function | Reference |

| MAP1S | Ser812, Ser786 | Microtubule binding and dynamics | [5] |

| EB2 (MAPRE2) | Ser222 | Microtubule plus-end tracking | [5] |

| ARHGEF2 | Ser122 | Rho GTPase signaling, cytoskeletal organization | [5] |

| CEP131 | Ser35 | Centrosome and cilia function | [15] |

| DLG5 | Not specified | Cell polarity and adhesion | [15] |

| Amphiphysin 1 | Not specified | Synaptic vesicle endocytosis | [14] |

Downstream Signaling Pathway of GSK3

GSK3 is a constitutively active kinase that is regulated by inhibitory phosphorylation, primarily at Ser21 in GSK3α and Ser9 in GSK3β.[16][17] This inhibition is mediated by several upstream kinases, including Akt (PKB).[7][16] GSK3 has a vast and diverse range of substrates, implicating it in numerous cellular functions.

Key GSK3 Substrates and their Functions:

In the context of the nervous system, GSK3 substrates are involved in critical developmental and functional processes.

-

Transcription Factors: GSK3 phosphorylates and regulates the stability and activity of several transcription factors, including β-catenin, c-Myc, and CREB.[6][7][18] This regulation is pivotal for gene expression programs that control cell fate, proliferation, and differentiation.

-

Microtubule-Associated Proteins: Similar to CDKL5, GSK3 also targets MAPs such as Tau and MAP1B, influencing microtubule stability and axonal transport.[8] Phosphorylation of Tau by GSK3 is a well-known event in the pathology of Alzheimer's disease.

-

Metabolic Enzymes: Originally identified for its role in glycogen metabolism, GSK3 phosphorylates and inhibits glycogen synthase.[7]

-

Neuronal Polarity and Migration: GSK3 plays a role in establishing neuronal polarity and guiding neuronal migration through its interaction with proteins like APC (Adenomatous Polyposis Coli).[8]

The widespread influence of GSK3 makes it a central node in cellular signaling networks.

Quantitative Data on Key GSK3 Substrates

| Substrate | Phosphorylation Site(s) | Function | Reference |

| β-catenin | Thr41, Ser37, Ser33 | Targets for degradation, inhibiting Wnt signaling | [18] |

| c-Myc | Thr58 | Targets for degradation, regulating cell proliferation | [6] |

| Tau | Multiple sites | Reduces microtubule binding, implicated in neurodegeneration | [8] |

| Glycogen Synthase | Multiple sites | Inhibition of glycogen synthesis | [7] |

Crosstalk Between CDKL5 and GSK3 Signaling

A critical area of emerging research is the functional interaction between CDKL5 and GSK3 signaling pathways. Studies using mouse models of CDKL5 deficiency have consistently shown an increased activity of GSK3β.[11] This suggests that CDKL5 may normally function to suppress GSK3β activity, either directly or indirectly. The precise mechanism of this regulation is still under investigation.

The hyperactivation of GSK3β in the absence of functional CDKL5 is thought to contribute significantly to the neurodevelopmental defects observed in CDD.[12] This has led to the exploration of GSK3β inhibitors as a potential therapeutic strategy for CDD.[11] Pharmacological inhibition of GSK3β in juvenile Cdkl5 knockout mice has been shown to rescue some of the hippocampal development and learning deficits.[11]

Experimental Protocols

Studying the downstream signaling of CDKL5 and GSK3 involves a variety of molecular biology techniques. Below are detailed protocols for key experiments.

Western Blotting

Western blotting is used to detect specific proteins in a sample.[19]

Experimental Workflow:

References

- 1. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CDKL5 stimulants and how do they work? [synapse.patsnap.com]

- 3. JCI - Temporal manipulation of Cdkl5 reveals essential postdevelopmental functions and reversible CDKL5 deficiency disorder–related deficits [jci.org]

- 4. Age-Related Cognitive and Motor Decline in a Mouse Model of CDKL5 Deficiency Disorder is Associated with Increased Neuronal Senescence and Death [aginganddisease.org]

- 5. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Functions of GSK-3 Signaling in Development of the Nervous System [frontiersin.org]

- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]

- 10. GSK3 Function in the Brain during Development, Neuronal Plasticity, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment with the GSK3-beta inhibitor Tideglusib improves hippocampal development and memory performance in juvenile, but not adult, Cdkl5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. supporting-cdkl5.co.uk [supporting-cdkl5.co.uk]

- 15. embopress.org [embopress.org]

- 16. researchgate.net [researchgate.net]

- 17. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Discovery and Synthesis of AT-7519 Analogs: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Class of Cyclin-Dependent Kinase Inhibitors

AT-7519, a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), has emerged as a significant compound in cancer research.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AT-7519 and its analogs, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to AT-7519 and its Mechanism of Action

AT-7519 is a pyrazolo[1,5-a]pyrimidine-based compound that exhibits potent inhibitory activity against a range of CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[2][4] The dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][4]

The mechanism of action of AT-7519 involves its competitive binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their downstream substrates.[2] This inhibition leads to cell cycle arrest, primarily at the G0/G1 and G2/M phases, and subsequently induces apoptosis in cancer cells.[1][2] Notably, AT-7519 has demonstrated efficacy in various human tumor cell lines, including those with mutations in the p53 tumor suppressor gene.[2]

The core of AT-7519's activity lies in its aminopyrazole structure, which forms critical hydrogen bond interactions with the hinge region of the kinase domain.[5][6] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of AT-7519 analogs.

Synthetic Strategies for AT-7519 Analogs

The synthesis of AT-7519 and its analogs generally revolves around the construction of the core pyrazolo[1,5-a]pyrimidine scaffold. Various synthetic routes have been developed to allow for the introduction of diverse substituents to explore the structure-activity landscape.

Signaling Pathway of AT-7519 Action

AT-7519 exerts its anti-cancer effects by modulating key signaling pathways that control cell proliferation and survival. By inhibiting multiple CDKs, it disrupts the normal progression of the cell cycle and can also impact transcription regulation.

Quantitative Data Summary

The following tables summarize the inhibitory activities of AT-7519 and selected analogs against various cyclin-dependent kinases.

Table 1: In Vitro Kinase Inhibitory Activity of AT-7519

| Kinase | IC50 (nmol/L) |

| CDK1/Cyclin B | 210 |

| CDK2/Cyclin E | 47 |

| CDK4/Cyclin D1 | 100 |

| CDK5/p25 | 13 |

| CDK6/Cyclin D3 | 170 |

| CDK9/Cyclin T1 | <10 |

| GSK3β | 89 |

Data sourced from multiple studies.[2][3]

Table 2: Antiproliferative Activity of AT-7519 in Human Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (nmol/L) |

| HCT116 | Colon Cancer | 40 - 100 |

| HT29 | Colon Cancer | 200 - 400 |

| MCF-7 | Breast Cancer | 40 |

| MDA-MB-468 | Breast Cancer | 100 - 200 |

| U266 | Multiple Myeloma | 500 |

| MM.1S | Multiple Myeloma | 500 |

IC50 values represent the concentration required for 50% inhibition of cell proliferation after 72 hours of exposure.[2][3]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

A representative synthetic protocol for a pyrazolo[1,5-a]pyrimidine derivative, a core scaffold of AT-7519 analogs, is as follows:

-

Step 1: Condensation. A mixture of a substituted 3-aminopyrazole (1.0 eq) and a β-ketoester or β-diketone (1.1 eq) in a suitable solvent such as acetic acid or ethanol is heated to reflux for 4-8 hours.

-

Step 2: Monitoring and Work-up. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Step 3: Purification. The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

-

Step 4: Further Functionalization. The core scaffold can be further modified. For instance, halogenation at specific positions can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Step 5: Coupling Reactions. The halogenated intermediates can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a wide range of boronic acids, amines, or other coupling partners to introduce diversity at specific positions of the scaffold, leading to a library of AT-7519 analogs.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Format)

The inhibitory activity of the synthesized compounds against CDKs can be assessed using a radiometric filter binding assay:

-

Assay Components: The assay mixture typically contains the specific CDK/cyclin complex, a peptide substrate (e.g., histone H1), radiolabeled ATP ([γ-³³P]ATP), and the test compound at various concentrations in an appropriate assay buffer.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme to the mixture containing the substrate, ATP, and the test compound. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination and Separation: The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then separated from the unincorporated [γ-³³P]ATP by spotting the reaction mixture onto a phosphocellulose filter paper, followed by washing with a wash buffer.

-

Quantification: The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by fitting the dose-response data to a sigmoidal curve.

Workflow for Discovery and Evaluation

The discovery and preclinical evaluation of novel AT-7519 analogs follow a structured workflow designed to identify promising drug candidates.

Conclusion

AT-7519 and its analogs represent a promising class of multi-targeted CDK inhibitors with significant potential in oncology. The pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed methodologies and data presented in this guide offer a valuable resource for researchers dedicated to advancing the development of next-generation CDK inhibitors for cancer therapy.

References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Dark Kinome: A Technical Guide to the CDKL5/GSK3-IN-1 Chemical Probe

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention. However, a significant portion of these enzymes, termed the "dark kinome," remains understudied, presenting a vast, untapped potential for novel drug discovery.[1] This guide focuses on SGC-CDKL5/GSK3-1 , a potent and selective chemical probe designed to illuminate the functions of two such kinases: Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3).[2] CDKL5, in particular, is considered a "dark kinase" and is genetically linked to the severe neurodevelopmental disorder, CDKL5 Deficiency Disorder (CDD).[3][4]

This document provides a comprehensive technical overview of SGC-CDKL5/GSK3-1, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its application. Furthermore, it delves into the intricate signaling pathways of CDKL5 and GSK3, offering a framework for investigating their biological roles and the therapeutic potential of their inhibition.

SGC-CDKL5/GSK3-1: A Potent and Selective Chemical Probe

SGC-CDKL5/GSK3-1 is a cell-active chemical probe that potently inhibits CDKL5 and both isoforms of GSK3 (GSK3α and GSK3β).[2] Its development provides a critical tool for researchers to dissect the cellular functions of these kinases. To facilitate rigorous experimentation, a structurally similar but inactive negative control, SGC-CDKL5/GSK3-1N , is also available.[2] For researchers seeking to deconvolute the effects of CDKL5 and GSK3 inhibition, an orthogonal CDKL5 chemical probe, SGC-CAF382-1 , which represents a distinct chemotype with a non-overlapping kinase off-target profile, can be used in parallel.[2]

Potency and Cellular Target Engagement

The potency of SGC-CDKL5/GSK3-1 has been rigorously characterized using both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of SGC-CDKL5/GSK3-1 [3][5]

| Target | Assay Type | IC50 (nM) |

| CDKL5 | Split Luciferase | 6.5 |

| GSK3α | Enzymatic | 4.0 |

| GSK3β | Enzymatic | 9.0 |

Table 2: Cellular Target Engagement of SGC-CDKL5/GSK3-1 (NanoBRET Assay in HEK293 cells) [3]

| Target | IC50 (nM) |

| CDKL5 | 3.5 |

| GSK3α | 10 |

| GSK3β | 35 |

Table 3: Negative Control SGC-CDKL5/GSK3-1N Cellular Target Engagement (NanoBRET Assay) [2]

| Target | Binding Affinity |

| CDKL5 | No binding |

| GSK3α | No binding |

| GSK3β | No binding |

Kinome-wide Selectivity

A critical characteristic of a high-quality chemical probe is its selectivity. SGC-CDKL5/GSK3-1 has demonstrated exceptional selectivity across the human kinome.

Table 4: Selectivity Profile of SGC-CDKL5/GSK3-1 (KINOMEscan at 1 µM) [3]

| Parameter | Value | Interpretation |

| Number of Kinases Profiled | 403 | Broad coverage of the human kinome. |

| S10(1 µM) | 0.01 | Only 1% of kinases showed >90% inhibition. |

| S35(1 µM) | 0.027 | Only 2.7% of kinases showed >65% inhibition. |

The closest off-target kinase identified with significant enzymatic inhibition is CDK16, with an IC50 of 590 nM, representing a 65-fold selectivity window compared to GSK3β.[3]

Signaling Pathways of CDKL5 and GSK3

Understanding the signaling networks in which CDKL5 and GSK3 operate is crucial for interpreting experimental results obtained using SGC-CDKL5/GSK3-1.

CDKL5 Signaling

CDKL5 is a serine/threonine kinase predominantly expressed in the brain and is crucial for neuronal development, maturation, and survival.[3][6] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder, a severe neurodevelopmental encephalopathy.[7] CDKL5 has been shown to phosphorylate several substrates involved in microtubule dynamics and neuronal morphology.[8]

References

- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 2. What Are the bona fide GSK3 Substrates? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-depth Technical Guide to the Neuroprotective Properties of CDKL5/GSK3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroprotective properties of the dual-specificity kinase inhibitor, CDKL5/GSK3-IN-1 (also referred to as compound 2 or SGC-CDKL5/GSK3-1). This document details the compound's mechanism of action, presents quantitative data on its potency and selectivity, and outlines the experimental protocols for assessing its neuroprotective effects. The information herein is intended to serve as a valuable resource for researchers in neuropharmacology and drug discovery, particularly those focused on neurodegenerative diseases and disorders linked to CDKL5 and GSK3 signaling pathways.

Introduction

Cyclin-dependent kinase-like 5 (CDKL5) and glycogen synthase kinase 3 (GSK3) are serine/threonine kinases that play crucial roles in neuronal development, function, and survival.[1] Dysregulation of these kinases is implicated in various neurological disorders. Loss-of-function mutations in the CDKL5 gene lead to CDKL5 deficiency disorder (CDD), a severe neurodevelopmental encephalopathy.[2] GSK3 hyperactivity is associated with neurodegenerative conditions such as Alzheimer's disease and is a downstream consequence of CDKL5 loss.[2][3]

This compound is a potent, cell-active chemical probe that selectively inhibits both CDKL5 and the α and β isoforms of GSK3.[4][5] Its dual-target engagement presents a promising therapeutic strategy, as correcting the downstream GSK3β hyperactivity that results from CDKL5 deficiency may offer neuroprotective benefits.[2][6] This guide summarizes the key findings related to the neuroprotective effects of this compound, with a focus on its ability to promote motor neuron survival under conditions of cellular stress.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of both CDKL5 and GSK3α/β.[4] The loss of CDKL5 function has been shown to result in the hyperactivation of GSK3β, leading to increased neuronal apoptosis and deficient neuronal maturation.[6] By inhibiting both CDKL5 and the downstream hyperactive GSK3, this compound can modulate key signaling pathways involved in cell survival and protein regulation.

One of the primary downstream effects of GSK3 inhibition is the stabilization of β-catenin, a crucial protein in the Wnt signaling pathway that promotes cell survival and proliferation.[7] In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, marking it for proteasomal degradation.[7] By inhibiting GSK3, this compound prevents this phosphorylation, leading to the accumulation of β-catenin and the activation of its target genes.[4][8]

Furthermore, CDKL5 is known to phosphorylate the microtubule-associated protein EB2.[4] Inhibition of CDKL5 by this compound reduces the phosphorylation of EB2, impacting microtubule dynamics.[4][8] The combined modulation of these pathways contributes to the observed neuroprotective phenotype of the compound.

Signaling Pathway Diagram

Caption: CDKL5/GSK3 Signaling and Neuroprotection Pathway.

Quantitative Data

The potency and selectivity of this compound (Compound 2) and its negative control (Compound 4) have been extensively characterized using various biochemical and cellular assays.[1][4] The following tables summarize the key quantitative findings.

Table 1: In Vitro and Cellular Potency (IC₅₀)

| Compound | Target | Assay Type | IC₅₀ (nM) |

| This compound (Cpd 2) | CDKL5 | NanoBRET | 4.6 |

| GSK3α | NanoBRET | 9.5 | |

| GSK3β | NanoBRET | 24 | |

| Negative Control (Cpd 4) | CDKL5 | NanoBRET | 4400 |

| GSK3α | NanoBRET | 4.6 | |

| GSK3β | NanoBRET | 11 | |

| Data sourced from MedchemExpress and Ong et al., 2023.[4][5] |

Table 2: Kinome Selectivity Profile of this compound

| Assay | Parameter | Value | Interpretation |

| KINOMEscan (1 µM) | S₁₀(1 µM) | 0.01 | High selectivity; only 1% of kinases show >90% inhibition. |

| KINOMEscan (1 µM) | PoC < 10 | 4 kinases | Very few off-targets at a high concentration. |

| PoC = Percent of Control; S₁₀ is the selectivity score based on kinases with PoC < 10. Data from the Structural Genomics Consortium.[9] |

Table 3: Neuroprotective Effect in Motor Neuron Survival Assay

| Treatment Condition | Cell Survival (% of Vehicle Control) |

| Vehicle (DMSO) | 100% |

| ER Stress Inducer (CPA) | ~50% (Concentration-dependent) |

| CPA + this compound (<200 nM) | Significant rescue of motor neuron survival |

| CPA + Negative Control (<200 nM) | Significant rescue of motor neuron survival |

| CPA = Cyclopiazonic acid. The data indicates that at low nanomolar concentrations, both dual inhibition of CDKL5/GSK3 and selective inhibition of GSK3 promote motor neuron survival under ER stress.[4][6] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the methods described in Ong et al., 2023.[4]

NanoBRET™ Target Engagement Assay

This assay quantifies the engagement of the inhibitor with its target kinases within intact cells.

Experimental Workflow:

Caption: Workflow for the NanoBRET Target Engagement Assay.

Methodology:

-

Cell Transfection: HEK293T cells are transfected with plasmids encoding for full-length human CDKL5, GSK3α, or GSK3β fused to NanoLuc® luciferase.

-

Cell Seeding: 24 hours post-transfection, cells are harvested and seeded into 96-well white assay plates.

-

Compound and Tracer Addition: The NanoBRET™ tracer is added to the cells, followed by the addition of this compound at various concentrations (typically a 9-point dilution series).

-

Equilibration: The plate is incubated for 2 hours at 37°C in a 5% CO₂ environment to allow for compound binding to reach equilibrium.

-

Signal Detection: Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added. The plate is immediately read on a luminometer capable of detecting both the donor (NanoLuc®, 460 nm) and acceptor (tracer, 618 nm) emission signals.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then normalized and fitted to a dose-response curve to determine the IC₅₀ value.

Western Blot for Downstream Signaling

This protocol is used to assess the effect of the inhibitor on the phosphorylation of downstream substrates of CDKL5 (EB2) and GSK3 (β-catenin).

Methodology:

-

Cell Culture and Treatment: Primary rat cortical neurons (DIV11-14) are treated with this compound or the negative control at various concentrations (e.g., 5 nM, 50 nM, 500 nM, 5 µM) for 1 hour.[8]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-EB2 (S222), total EB2, p-β-catenin (S33/37/T41), total β-catenin, and a loading control (e.g., α-tubulin).[8]

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the total protein and/or loading control.

Motor Neuron Survival Assay

This assay evaluates the neuroprotective effect of the compound against endoplasmic reticulum (ER) stress-induced cell death.

Experimental Workflow:

Caption: Workflow for the Motor Neuron Survival Assay.

Methodology:

-

Motor Neuron Differentiation: Human induced pluripotent stem cells (iPSCs) are differentiated into motor neurons using established protocols.

-

Plating: Differentiated motor neurons are dissociated and plated at a density of 2,000 cells/well in 96-well plates coated with laminin and poly-ornithine.

-

Treatment: After 48 hours, the motor neurons are treated simultaneously with an ER stress inducer (e.g., cyclopiazonic acid - CPA) and the test compounds (this compound or negative control) at various concentrations.

-

Incubation: The cells are co-incubated for 72 hours.

-

Viability Assessment:

-

Live cells are visualized by staining with CellTrace™ Calcein AM.

-

Whole-well images are acquired using a high-content imaging system.

-

The number of surviving, calcein-positive neurons is counted using image analysis software.

-

-

Data Analysis: Cell counts for each condition are expressed as a percentage of the surviving cells in the vehicle (DMSO)-treated control wells.

Conclusion

This compound is a potent and selective dual inhibitor of CDKL5 and GSK3 kinases. The data presented in this guide demonstrates its ability to engage its targets in cells and modulate downstream signaling pathways. Crucially, the compound exhibits significant neuroprotective properties by promoting the survival of human motor neurons subjected to ER stress, a pathological hallmark of several neurodegenerative diseases.[4] The detailed protocols provided herein offer a framework for further investigation into the therapeutic potential of targeting the CDKL5 and GSK3 pathways. This chemical probe and its associated negative control are invaluable tools for dissecting the complex biology of these kinases and for the development of novel neuroprotective agents.

References

- 1. eubopen.org [eubopen.org]

- 2. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]

Exploring the Crosstalk Between CDKL5 and GSK3 Signaling: A Technical Guide for Researchers

Executive Summary:

Cyclin-dependent kinase-like 5 (CDKL5) is a critical serine/threonine kinase for proper brain development, and mutations in its gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy. Glycogen synthase kinase 3 (GSK3) is a ubiquitously expressed kinase that acts as a key regulatory node in a multitude of cellular processes, including neuronal development, plasticity, and survival. A growing body of evidence reveals a significant functional crosstalk between CDKL5 and GSK3 signaling. This guide delineates the molecular mechanisms of this interaction, summarizes key quantitative findings, provides essential experimental protocols, and explores the therapeutic implications of targeting this pathway for CDD. The central finding is that loss of CDKL5 function leads to the hyperactivation of GSK3β, primarily through the disruption of the AKT signaling pathway, contributing significantly to the neurodevelopmental deficits observed in CDD. Consequently, pharmacological inhibition of GSK3β has emerged as a promising therapeutic strategy, with preclinical studies demonstrating a rescue of neuronal and behavioral phenotypes.

Introduction

The Role of CDKL5 in Neurodevelopment

Cyclin-dependent kinase-like 5 (CDKL5), also known as serine/threonine kinase 9 (STK9), is encoded by an X-linked gene.[1] While expressed in many tissues, its highest levels are found in the brain, particularly within neurons of the cortex, hippocampus, and striatum.[1] CDKL5 is essential for a wide range of neuronal processes, including neuronal survival, proliferation, differentiation, dendritic morphogenesis, spine maturation, and synapse formation.[1][2] Its function is mediated through the phosphorylation of various substrates that regulate microtubule dynamics, synaptic structure, and gene expression.[3][4]

GSK3 Signaling in Neuronal Function

Glycogen synthase kinase 3 exists in two isoforms, GSK3α and GSK3β, which are highly homologous serine/threonine kinases.[5] GSK3β is particularly abundant in the brain and is a crucial regulator of neurogenesis, neuronal polarization, and axon growth.[5] Unlike most kinases, GSK3 is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation, most notably at the Serine 9 residue (Ser9) by upstream kinases like AKT.[6] Dysregulation of GSK3 activity is implicated in several neurodevelopmental and neurodegenerative disorders.[5][7]

The Pathophysiology of CDKL5 Deficiency Disorder (CDD)

CDD is a rare genetic disorder caused by mutations in the CDKL5 gene, leading to a loss of functional CDKL5 protein.[2][6] It is characterized by early-onset intractable seizures, severe intellectual disability, motor impairments, and features overlapping with Rett syndrome.[1][8] Research using in vitro and in vivo models has shown that the absence of CDKL5 impairs dendritic arborization, spine maturation, and neuronal survival, providing a cellular basis for the severe neurological phenotype.[6][9] Understanding the downstream signaling pathways disrupted by CDKL5 loss is paramount for developing effective therapies.

The Core Signaling Axis: CDKL5 Regulation of GSK3 Activity

The crosstalk between CDKL5 and GSK3 is not direct; CDKL5 does not appear to phosphorylate GSK3 directly.[10][11] Instead, the evidence points to an indirect regulatory mechanism mediated by the PI3K/AKT pathway. In a healthy neuron, CDKL5 appears to be required for the proper functioning of the AKT/GSK-3β signaling cascade.[8] Loss of CDKL5 impairs this pathway, leading to reduced inhibitory phosphorylation of GSK3β at its Ser9 residue.[6][8] This dephosphorylation results in the sustained, pathological hyperactivity of GSK3β.[1][6] This increased GSK3β activity is a key driver of the neurodevelopmental defects seen in CDD models, including impaired dendritic growth and reduced neuronal survival.[1][8] This mechanism positions GSK3β as a critical downstream effector of CDKL5.

References

- 1. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loss of CDKL5 impairs survival and dendritic growth of newborn neurons by altering AKT/GSK-3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment with the GSK3-beta inhibitor Tideglusib improves hippocampal development and memory performance in juvenile, but not adult, Cdkl5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel CDK5-dependent pathway for regulating GSK3 activity and kinesin-driven motility in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

Technical Guide: Analysis of CDKL5 Substrates in the Presence of a Dual CDKL5/GSK3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of Cyclin-Dependent Kinase-Like 5 (CDKL5) substrates and the impact of a specific dual-function inhibitor, here identified as SGC-CDKL5/GSK3-1, on their phosphorylation status. It includes quantitative data, in-depth experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Introduction to CDKL5 and Its Substrates

Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine/threonine kinase crucial for proper brain development and neuronal function.[1][2][3] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy characterized by early-onset seizures and profound developmental delays.[4] CDKL5's kinase activity is central to its function, and identifying its downstream substrates is key to understanding the pathophysiology of CDD and developing targeted therapies.[5][6]

CDKL5 phosphorylates target proteins containing a specific consensus motif, Arg-Pro-X-Ser/Thr-Ala/Pro/Gly/Ser (RPXS/T), regulating a variety of cellular processes.[3][4] Key functions influenced by CDKL5 include neuronal morphogenesis, dendritic spine development, and microtubule dynamics.[3][7] Several direct substrates of CDKL5 have been identified through phosphoproteomic screening and other methods.

Table 1: Validated Direct Substrates of CDKL5

| Substrate | Function | Reference |

| MAP1S | Microtubule-associated protein involved in microtubule dynamics. | [1][8][9][10][11] |

| EB2 (MAPRE2) | Microtubule end-binding protein that regulates microtubule stability. | [1][5][6] |

| CEP131 | Centrosomal protein involved in cilia function. | [8][9][10][11] |

| DLG5 | Scaffolding protein implicated in cell polarity. | [8][9][10][11] |

| ARHGEF2 | RhoA guanine nucleotide exchange factor involved in cytoskeletal regulation. | [1][2] |

The Dual CDKL5/GSK3 Inhibitor: SGC-CDKL5/GSK3-1

Given the significant homology between CDKL5 and Glycogen Synthase Kinase 3 (GSK3), developing selective inhibitors is challenging.[5][6][12] SGC-CDKL5/GSK3-1 (also referred to as compound 2 in some literature) is a potent chemical probe that inhibits both CDKL5 and GSK3α/β.[13][14] A structurally similar analog, SGC-CDKL5/GSK3-1N (compound 4), serves as a negative control as it does not bind to CDKL5.[13][14] These tools are invaluable for dissecting the downstream signaling of these kinases.

The microtubule-associated protein EB2 is a well-validated substrate of CDKL5.[13] The impact of the dual inhibitor on the phosphorylation of EB2 at Serine 222 (pEB2 S222) has been quantitatively assessed in primary rat cortical neurons.

Quantitative Data: Inhibitor Effect on EB2 Phosphorylation

The following table summarizes the dose-dependent effect of the CDKL5/GSK3 inhibitor (Compound 2) and its negative control (Compound 4) on the phosphorylation of the CDKL5 substrate EB2 in primary rat cortical neurons after a one-hour treatment. Data is derived from Western blot analysis.[13]

Table 2: Quantitative Analysis of Phospho-EB2 (S222) Levels Following Inhibitor Treatment

| Treatment Compound | Concentration | Mean Normalized pEB2 (S222) Level (% of Control) | Standard Deviation |

| Compound 2 (Probe) | 5 nM | 68% | ± 5% |

| 50 nM | 45% | ± 8% | |

| 500 nM | 25% | ± 6% | |

| 5 µM | 18% | ± 4% | |

| Compound 4 (Negative Control) | 5 nM | 102% | ± 7% |

| 50 nM | 98% | ± 9% | |

| 500 nM | 95% | ± 11% | |

| 5 µM | 55% | ± 10% |

Data is estimated based on graphical representations in the source literature and presented as a percentage of the vehicle-treated control.[13] As the data indicates, Compound 2 demonstrates a dose-dependent inhibition of EB2 phosphorylation, a direct measure of CDKL5 kinase activity inhibition in a cellular context.[13] The negative control, Compound 4, shows no significant effect until the highest concentration, confirming the specificity of the probe at lower doses.[13]

Experimental Protocols

The following are detailed methodologies for assessing the impact of inhibitors on CDKL5 substrate phosphorylation in primary neurons.

Primary Neuron Culture and Inhibitor Treatment

-

Cell Source: Primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.

-

Plating: Neurons are plated on poly-D-lysine-coated plates at a density of 1.5 x 10^5 cells/cm².

-

Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Maturation: Neurons are cultured for 11-16 days in vitro (DIV) to allow for maturation and expression of relevant proteins.

-

Inhibitor Preparation: SGC-CDKL5/GSK3-1 (Compound 2) and its negative control (Compound 4) are dissolved in DMSO to create stock solutions.

-

Treatment: On the day of the experiment, the culture medium is replaced with fresh medium containing the desired final concentration of the inhibitor or vehicle (DMSO). The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%).

-

Incubation: Cells are treated for 1 hour at 37°C and 5% CO₂.[13]

Western Blotting for Phospho-Substrate Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated on a 4-20% Tris-Glycine polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer.

-

Primary Antibodies:

-

Rabbit anti-phospho-EB2 (Ser222)

-

Mouse anti-total EB2

-

Rabbit anti-CDKL5

-

Mouse anti-β-Tubulin (as a loading control)[13]

-

-

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies.[13]

-

Detection: After further washes, the signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized with an imaging system.[13]

-

Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ). The phospho-EB2 signal is normalized to the total EB2 signal or a loading control like β-Tubulin.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: CDKL5 and GSK3 signaling pathways and the effect of a dual inhibitor.

Experimental Workflow Diagram

Caption: Workflow for inhibitor testing on CDKL5 substrate phosphorylation.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. core.ac.uk [core.ac.uk]

- 3. Novel CDKL5 targets identified in human iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphoproteomic screening identifies physiological substrates of the CDKL5 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. biorxiv.org [biorxiv.org]

- 13. A Potent and Selective CDKL5/GSK3 Chemical Probe is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SGC-CDKL5/GSK3 | Structural Genomics Consortium [thesgc.org]

Unraveling the Molecular Landscape of CDKL5/GSK3-IN-1 in the Brain: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of the dual kinase inhibitor, CDKL5/GSK3-IN-1, within the brain. Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, target engagement, and its impact on downstream signaling pathways crucial for neuronal function. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of molecular interactions, this guide aims to facilitate a deeper understanding of this potent chemical probe and its potential therapeutic applications in neurological disorders.

Introduction to this compound

This compound, also referred to as compound 2 or SGC-CDKL5/GSK3-1, is a potent and selective chemical probe that dually inhibits Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) alpha and beta isoforms.[1][2][3][4] CDKL5 is a serine/threonine kinase vital for proper brain development and neuronal function, and its mutation leads to the severe neurodevelopmental disorder, CDKL5 Deficiency Disorder (CDD).[1][5][6][7] GSK3α and GSK3β are key regulators of numerous cellular processes, including neuronal development, and have been implicated in various neurological conditions.[1][5][6][8] The dual inhibitory action of this compound makes it a valuable tool for dissecting the intricate signaling networks governed by these two kinases in the brain.[1][2][4]

Molecular Targets and Selectivity

The primary molecular targets of this compound are CDKL5, GSK3α, and GSK3β.[1][2][3][4] Extensive kinome-wide selectivity profiling has demonstrated the remarkable specificity of this inhibitor.

Quantitative Target Affinity and Potency

The inhibitory potency of this compound against its primary targets has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Metric | Value (nM) | Reference |

| CDKL5 | NanoBRET Cellular Target Engagement | IC50 | 3.5 | [4] |

| CDKL5 | In vitro Split-Luciferase Assay | IC50 | ~10 (estimated from graph) | [4] |

| GSK3α | NanoBRET Cellular Target Engagement | IC50 | 24 | [1] |

| GSK3β | NanoBRET Cellular Target Engagement | IC50 | 3.9 | [1] |

Table 1: Inhibitory Potency of this compound against primary targets.

Kinome-Wide Selectivity Profile

To assess its specificity, this compound was screened against a large panel of human kinases. The results highlight its high selectivity for CDKL5 and GSK3.

| Kinase | Percent of Control (PoC) @ 1µM | S-Score (10) @ 1µM |

| GSK3β | <10 | 0.01 |

| DYRK2 | <10 | |

| GSK3α | <10 | |

| CDKL5 | <10 |

Table 2: Kinome-wide selectivity of this compound (SGC-CDKL5/GSK3-1). The S-score (10) represents the number of kinases with a PoC < 10 divided by the total number of kinases tested, indicating high selectivity.[3]

Downstream Signaling Pathways

This compound modulates the phosphorylation of key downstream substrates of both CDKL5 and GSK3, providing a means to probe their respective signaling pathways in a cellular context.

CDKL5 Signaling

A known substrate of CDKL5 is the microtubule-associated protein, End-binding protein 2 (EB2).[1] Inhibition of CDKL5 by this compound leads to a dose-dependent decrease in the phosphorylation of EB2 at Serine 222 in primary cortical neurons.[1]

Caption: Inhibition of the CDKL5 signaling pathway by this compound.

GSK3 Signaling

A well-established substrate of GSK3 is β-catenin.[1][2] Treatment of primary cortical neurons with this compound results in a dose-dependent reduction in the phosphorylation of β-catenin, consistent with GSK3 inhibition.[1][2]

Caption: Inhibition of the GSK3 signaling pathway by this compound.

Experimental Protocols

The identification and characterization of the molecular targets of this compound rely on a suite of robust experimental methodologies.

Kinase Target Engagement Assays

NanoBRET™ Target Engagement Assay: